N-(4-tert-butyl-1,3-thiazol-2-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide
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Overview
Description
N-(4-tert-butyl-1,3-thiazol-2-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide is a synthetic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a thiazole ring, a phthalazine core, and a tert-butyl group, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-tert-butyl-1,3-thiazol-2-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide typically involves multiple steps, including the formation of the thiazole ring and the phthalazine core. Common synthetic routes may include:
Formation of the Thiazole Ring: This step often involves the reaction of a suitable precursor with sulfur and a halogenated compound under controlled conditions.
Formation of the Phthalazine Core: This step may involve the cyclization of a suitable precursor in the presence of a catalyst.
Coupling of the Thiazole and Phthalazine Units: This step involves the coupling of the two units under specific reaction conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-tert-butyl-1,3-thiazol-2-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may yield various substituted analogs.
Scientific Research Applications
N-(4-tert-butyl-1,3-thiazol-2-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-tert-butyl-1,3-thiazol-2-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-tert-butyl-1,3-thiazol-2-yl)-2-cyanoacetamide
- N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(2,3-dimethylanilino)benzamide
- tert-Butyl bromoacetate
Uniqueness
N-(4-tert-butyl-1,3-thiazol-2-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C17H18N4O2S |
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Molecular Weight |
342.4 g/mol |
IUPAC Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)-3-methyl-4-oxophthalazine-1-carboxamide |
InChI |
InChI=1S/C17H18N4O2S/c1-17(2,3)12-9-24-16(18-12)19-14(22)13-10-7-5-6-8-11(10)15(23)21(4)20-13/h5-9H,1-4H3,(H,18,19,22) |
InChI Key |
ACLKCSSVGZRALD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)NC(=O)C2=NN(C(=O)C3=CC=CC=C32)C |
Origin of Product |
United States |
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